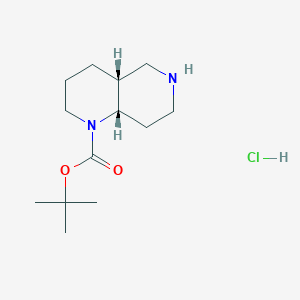

![molecular formula C15H11F3N4O B2530830 N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034474-25-2](/img/structure/B2530830.png)

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

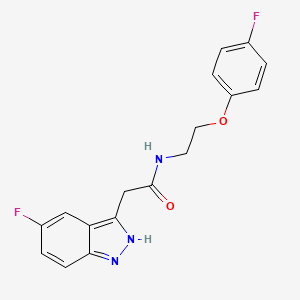

The compound "N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities. This class of compounds has been extensively studied for their potential as therapeutic agents, particularly in the treatment of diseases such as tuberculosis and cancer, as well as for their anti-inflammatory and anti-lipoxygenase properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the use of electrophilic building blocks, such as N-aryl-2-chloroacetamides, which can undergo ring annulation to form the desired heterocyclic compounds . The synthesis route typically results in the formation of the target compound with acceptable yields, and the elimination of by-products such as aniline or 2-aminobenzothiazole. The structures of the synthesized compounds are confirmed through analytical and spectral studies, including single crystal X-ray data .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution patterns on the rings, particularly at the 3, 5, and 7 positions, play a significant role in determining the biological activity of these compounds. For instance, the introduction of a 3-(4-fluoro)phenyl group and various substituents at the 5-position has been shown to enhance the anti-mycobacterial activity of these molecules .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including Suzuki-Miyaura cross-coupling, which is used to prepare regioisomers and related impurities of therapeutic compounds like zaleplon . The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the introduction of different functional groups through reactions with arylaldehydes, malononitrile, and other reagents, leading to a wide array of novel derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. These compounds typically exhibit good stability in both mouse and human liver microsomes, which is an important consideration for their development as therapeutic agents . The spectral characteristics, including IR, UV, and MS data, are used to identify and confirm the structures of the synthesized compounds . Additionally, modifications to the pyrazolo[1,5-a]pyrimidine core can lead to derivatives with reduced ulcerogenic activity, which is a desirable property for anti-inflammatory drugs .

Wissenschaftliche Forschungsanwendungen

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine scaffolds are privileged heterocycles in drug discovery, showcasing a wide range of medicinal properties including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostics. SAR studies have highlighted the potential of these compounds in developing drug candidates for various diseases. Synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives have been extensively explored, revealing their significant biological properties and potential for further medicinal chemistry exploitation (Cherukupalli et al., 2017).

Pyrazole Bearing Pyrimidine Analogues in Antimicrobial Drug Discovery

Pyrazole clubbed/fused with pyrimidine derivatives have been identified for their antimicrobial potency. Through various synthetic approaches, these compounds have shown potent antimicrobial activities. The combination of pyrazole and pyrimidine with electron-withdrawing groups has been effective in achieving potent antimicrobial motifs, suggesting a promising direction for developing new age antimicrobials (Trivedi et al., 2022).

Heterocyclic N-oxide Molecules in Drug Applications

Heterocyclic N-oxide derivatives, including those synthesized from pyrazolo[1,5-a]pyrimidine, have shown a wide range of functionalities vital in drug development. These compounds have been used in metal complex formation, catalyst design, and medicinal applications, demonstrating potential as anticancer, antibacterial, and anti-inflammatory agents. The review highlights the importance of heterocyclic N-oxide derivatives in organic synthesis, catalysis, and drug applications, suggesting a promising area for further research and development (Li et al., 2019).

Recent Applications of Multicomponent Synthesis for Bioactive Pyrazole Derivatives

The synthesis of pyrazole derivatives through multicomponent reactions has become popular due to their therapeutic potential. Recent developments have focused on creating biologically active molecules containing the pyrazole moiety, targeting antibacterial, anticancer, antifungal, and antioxidant activities among others. This approach underscores the versatility of pyrazole derivatives in drug discovery and the potential for developing new therapeutic agents (Becerra et al., 2022).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit the growth of antibiotic-resistant gram-positive bacteria .

Mode of Action

Related compounds have been shown to prevent the development of biofilms by methicillin-resistant staphylococcus aureus (mrsa) and enterococcus faecalis .

Biochemical Pathways

Similar compounds have been found to have a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .

Result of Action

Related compounds have been found to eradicate preformed biofilms effectively .

Zukünftige Richtungen

The future directions for the research and development of pyrazolo[1,5-a]pyrimidines are promising . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Eigenschaften

IUPAC Name |

N-pyrazolo[1,5-a]pyrimidin-6-yl-2-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4O/c16-15(17,18)11-3-1-2-10(6-11)7-14(23)21-12-8-19-13-4-5-20-22(13)9-12/h1-6,8-9H,7H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKDUCVTNMJHNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530747.png)

![ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2530751.png)

![3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530754.png)

![5-[1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2530767.png)